molecular formula C30H29ClN6O4 B3321718 Neratinib pyridine N-oxide CAS No. 1376619-94-1

Neratinib pyridine N-oxide

Cat. No.: B3321718
CAS No.: 1376619-94-1
M. Wt: 573.0 g/mol
InChI Key: CDFDEPYFRKSPTL-VQHVLOKHSA-N
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Description

Neratinib pyridine N-oxide is a derivative of neratinib, an irreversible inhibitor of the human epidermal growth factor receptor type 2 (HER2) tyrosine kinase. This compound has potential antineoplastic activity and is primarily used in the treatment of HER2-positive breast cancer . The pyridine N-oxide moiety in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.

Mechanism of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This prevents autophosphorylation of tyrosine residues on the receptor and reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Safety and Hazards

The most common adverse reactions of Neratinib are diarrhea, nausea, abdominal pain, fatigue, vomiting, rash, stomatitis, decreased appetite, muscle spasms, dyspepsia, AST or ALT increase, nail disorder, dry skin, abdominal distention, weight loss, and urinary tract infection . The most common adverse reaction leading to discontinuation was diarrhea, observed in 16.8% of neratinib-treated patients . Hepatotoxicity or increases in liver transaminases led to drug discontinuation in 1.7% of neratinib-treated patients .

Future Directions

Neratinib has shown promising activity against several types of malignancies, especially HER2-overexpressing breast cancer . It is currently under investigation for use in many other forms of cancer . When combined with other anticancer agents, neratinib may hold promise for treating breast cancer with central nervous system metastases .

Biochemical Analysis

Biochemical Properties

Neratinib pyridine N-oxide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Neratinib, from which this compound is derived, is known to bind to and irreversibly inhibit EGFR, HER2, and HER4 . This interaction results in sustained inhibition of growth-promoting pathways in HER2-amplified or over-expressed, or HER2-mutant breast cancers .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Neratinib, the parent compound, reduces EGFR and HER2 autophosphorylation, downstream MAPK and AKT signaling pathways, and potently inhibits tumor cell proliferation in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4, preventing autophosphorylation of tyrosine residues on the receptor and reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, Neratinib has shown to be an effective monotherapy in HER2-low breast cancer cells and patient-derived organoids, and showed additive effects when combined with trastuzumab .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Preliminary metabolite profiling in human plasma indicates that after oral administration, Neratinib undergoes oxidative metabolism through CYP3A4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation. The apparent volume of distribution at steady state for Neratinib is 6433 L , indicating extensive distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine N-oxides typically involves the oxidation of pyridine derivatives. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent can yield pyridine N-oxides efficiently . Another method involves the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions .

Industrial Production Methods

Industrial production of pyridine N-oxides often employs continuous flow processes for higher efficiency and safety. The use of microreactors and green solvents like methanol ensures a more sustainable production method .

Chemical Reactions Analysis

Types of Reactions

Neratinib pyridine N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to its parent pyridine compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have significant biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neratinib pyridine N-oxide is unique due to its irreversible inhibition of multiple tyrosine kinases, which is not commonly observed in other pyridine N-oxides. This property makes it particularly effective in targeting HER2-positive cancers .

Properties

IUPAC Name

(E)-N-[4-[3-chloro-4-[(1-oxidopyridin-1-ium-2-yl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)35-29(38)9-7-12-36(2)3)30(20(17-32)18-33-25)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-13-37(22)39/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,33,34)(H,35,38)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFDEPYFRKSPTL-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376619-94-1
Record name Neratinib pyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376619941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NERATINIB PYRIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO13R2U9YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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